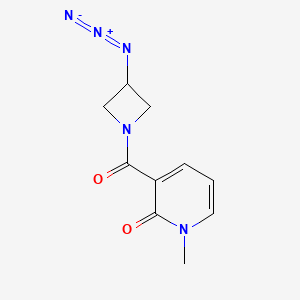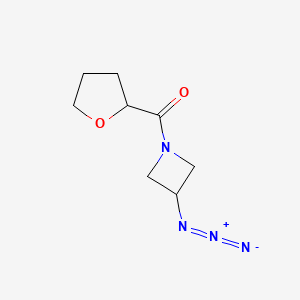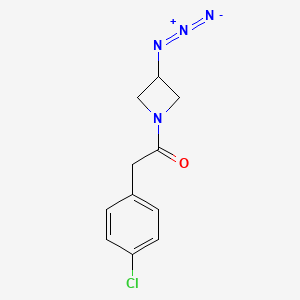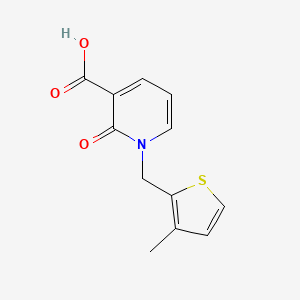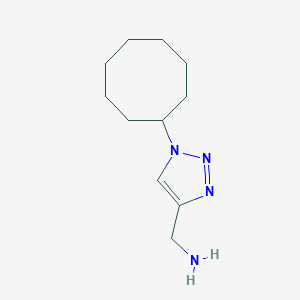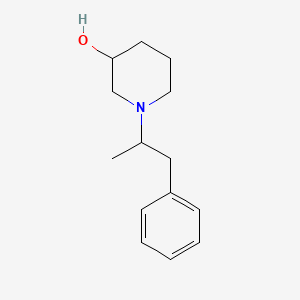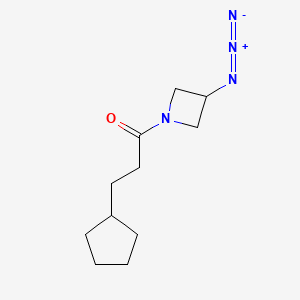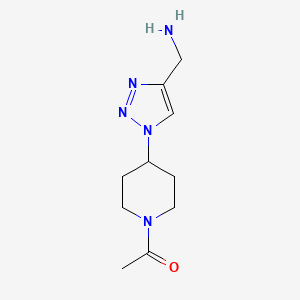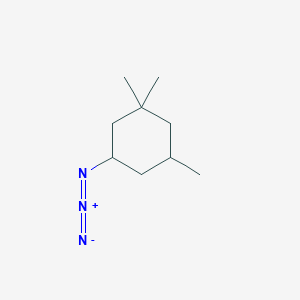
(3-Azidoazetidin-1-yl)(5-methylthiophen-2-yl)methanone
Descripción general
Descripción
(3-Azidoazetidin-1-yl)(5-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C9H10N4OS and its molecular weight is 222.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- A study focused on the synthesis and molecular docking of novel heterocyclic compounds, demonstrating potential anticancer and antimicrobial activities. These compounds, incorporating oxazole, pyrazoline, and pyridine moieties, showed promising results against cancer cell lines and pathogenic strains, underscoring their significance in drug discovery (Katariya, Vennapu, & Shah, 2021).
Catalytic Asymmetry and Synthesis Efficiency
- Research on enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol highlighted its efficiency in catalytic asymmetric addition to aldehydes, achieving high enantioselectivity. This demonstrates the utility of azetidinyl compounds in asymmetric synthesis, providing a pathway for creating chiral molecules with high potential in pharmaceutical applications (Wang et al., 2008).
Antimicrobial and Anticancer Properties
- A study synthesizing nitrogen and sulfur-containing heterocyclic compounds showcased their pharmacological evaluation, including significant antibacterial and antifungal activities. This emphasizes the role of such compounds in developing new antimicrobial agents (Mistry & Desai, 2006).
Enzyme Inhibition for Disease Treatment
- Arylisoxazole-phenylpiperazine derivatives were designed and synthesized as selective acetylcholinesterase inhibitors. One compound, in particular, showed potent inhibitory activity, indicating potential applications in treating neurodegenerative diseases like Alzheimer's (Saeedi et al., 2019).
Anticancer Evaluation
- The synthesis of oxiran-2-yl compounds and their reaction with various nucleophiles were evaluated for anticancer activity. Such studies contribute to the ongoing search for new anticancer agents, showcasing the diverse potential of these compounds in therapeutic applications (Gouhar & Raafat, 2015).
Propiedades
IUPAC Name |
(3-azidoazetidin-1-yl)-(5-methylthiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c1-6-2-3-8(15-6)9(14)13-4-7(5-13)11-12-10/h2-3,7H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZODGDSRGWFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




